molecular formula C3H7ClN2O4S B1601469 2-Chloroimidazoline sulfate CAS No. 54255-12-8

2-Chloroimidazoline sulfate

Cat. No.: B1601469
CAS No.: 54255-12-8
M. Wt: 202.62 g/mol
InChI Key: VZHOUEQLAZZYKK-UHFFFAOYSA-N
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Description

2-Chloroimidazoline sulfate (CAS 54255-12-8) is a high-purity chemical building block primarily used in organic synthesis and medicinal chemistry research. This compound serves as a versatile precursor for the preparation of various imidazoline-containing structures. Its key research value lies in its reactive chloro substituent, which can undergo nucleophilic substitution reactions to form more complex molecules. For instance, it can be used in reactions with sodium thiosulfate to form novel imidazoline-containing Bunte salts, which are valuable sulfurating reagents in synthetic chemistry . The molecular formula of 2-chloroimidazoline sulfate is C₃H₇ClN₂O₄S, and it has a molecular weight of 202.61 g/mol . Researchers utilize this compound to develop new molecular entities for potential application in areas such as ligand design for catalysts and the synthesis of pharmacologically active molecules. As a specialty reagent, it enables the exploration of new chemical space and the development of innovative materials and compounds. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-4,5-dihydro-1H-imidazole;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H,5,6);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHOUEQLAZZYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)Cl.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500619
Record name Sulfuric acid--2-chloro-4,5-dihydro-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54255-12-8
Record name Sulfuric acid--2-chloro-4,5-dihydro-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloroimidazoline Sulfate and Precursors

Direct Synthesis Routes to 2-Chloroimidazoline

Direct routes to 2-chloroimidazoline primarily involve the formation of the imidazoline (B1206853) ring from acyclic precursors. These methods often employ catalytic processes to facilitate the cyclization.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like imidazolines. These reactions typically involve the condensation of a diamine with a suitable electrophile.

While nickel-catalyzed cyclization of amido-nitriles is a known method for the synthesis of certain imidazole (B134444) derivatives, its specific application for the direct synthesis of 2-substituted imidazolines is less commonly documented. The general principle involves the coordination of the nickel catalyst to the nitrile and amide functionalities, facilitating an intramolecular cyclization. This approach is valued for its ability to form the heterocyclic ring with high efficiency. For the synthesis of an imidazoline precursor, this would typically involve the reaction of an N-(2-aminoethyl)amide with a nitrile in the presence of a nickel catalyst. The reaction conditions, such as solvent, temperature, and catalyst loading, are critical for optimizing the yield and purity of the product.

Several other catalytic methods are effective for the synthesis of the 2-imidazoline ring. A common and efficient method involves the reaction of nitriles with ethylenediamine (B42938). Various catalysts can be employed to promote this condensation reaction.

One notable approach uses sodium hydrosulfide (B80085) as a catalyst. This method provides a simple and efficient one-pot synthesis of 2-imidazolines from a range of nitriles. The reaction is typically carried out by refluxing the nitrile and ethylenediamine in the presence of a catalytic amount of sodium hydrosulfide, resulting in high yields.

Another effective catalytic system employs silica-supported tungstosilicic acid. This heterogeneous catalyst facilitates the reaction between nitriles and ethylenediamine or 1,2-propanediamine under reflux conditions. The advantages of this method include good to high yields, moderate reaction times, and the potential for large-scale synthesis.

The following table summarizes the synthesis of various 2-imidazolines using a sodium hydrosulfide catalyst, demonstrating the scope of the reaction with different substituted benzonitriles.

Table 1: Synthesis of 2-Imidazolines from Nitriles Catalyzed by Sodium Hydrosulfide

EntryNitrile SubstrateProductReaction Time (h)Yield (%)
1Benzonitrile2-Phenyl-2-imidazoline1.591
2p-Toluonitrile2-(p-Tolyl)-2-imidazoline1.595
3o-Toluonitrile2-(o-Tolyl)-2-imidazoline2.092
4m-Toluonitrile2-(m-Tolyl)-2-imidazoline2.093
5p-Chlorobenzonitrile2-(4-Chlorophenyl)-2-imidazoline1.596
6p-Anisonitrile2-(4-Methoxyphenyl)-2-imidazoline1.594

Halogenation is a critical step in the synthesis of 2-chloroimidazoline from precursors that already contain the imidazoline ring. This can be achieved through various methods, including the conversion of a hydroxyl group or the deoxygenative chlorination of an N-oxide.

The conversion of a hydroxymethyl group on an imidazole or imidazoline ring to a chloromethyl group is a standard transformation in organic synthesis. While specific literature on the chlorination of 2-(hydroxymethyl)imidazoline is not abundant, the general principles of alcohol chlorination are applicable. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this purpose.

The reaction with thionyl chloride, for instance, would involve treating 2-(hydroxymethyl)imidazoline with SOCl₂, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired 2-(chloromethyl)imidazoline. Careful control of the reaction temperature is necessary to prevent side reactions.

A highly efficient and expeditious method for the synthesis of 2-chloroimidazoles, which can be seen as a related precursor, involves the deoxygenative chlorination of imidazole N-oxides. A notable protocol uses oxalyl chloride as the chlorinating agent under solvent-free and metal-free conditions.

This reaction is conducted at room temperature by simply mixing the imidazole N-oxide with oxalyl chloride, often with the addition of a base such as triethylamine. The reaction is typically complete within 10-20 minutes and provides excellent yields of the corresponding 2-chloroimidazole. This method is attractive due to its mild conditions, short reaction time, and high efficiency.

The scope of this reaction has been demonstrated with a variety of substituted imidazole N-oxides, as detailed in the following table.

Table 2: Deoxygenative Chlorination of Imidazole N-Oxides with Oxalyl Chloride

EntryImidazole N-oxide SubstrateProductTime (min)Yield (%)
11,4,5-Trimethyl-1H-imidazole 3-oxide2-Chloro-1,4,5-trimethyl-1H-imidazole1094
21-Ethyl-4,5-dimethyl-1H-imidazole 3-oxide2-Chloro-1-ethyl-4,5-dimethyl-1H-imidazole1592
31-Butyl-4,5-dimethyl-1H-imidazole 3-oxide1-Butyl-2-chloro-4,5-dimethyl-1H-imidazole1590
44,5-Dimethyl-1-phenyl-1H-imidazole 3-oxide2-Chloro-4,5-dimethyl-1-phenyl-1H-imidazole2088
51-(4-Chlorophenyl)-4,5-dimethyl-1H-imidazole 3-oxide2-Chloro-1-(4-chlorophenyl)-4,5-dimethyl-1H-imidazole2085
61-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide2-Chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole1590

Halogenation Procedures

Chlorination of Substituted Imidazolines

The introduction of a chlorine atom at the 2-position of the imidazoline ring is a key transformation in the synthesis of 2-chloroimidazoline. This can be achieved through various chlorination methods, often involving the reaction of a suitable imidazoline precursor with a chlorinating agent. While specific methods for the direct chlorination of 2-imidazoline to yield 2-chloroimidazoline are not extensively detailed in readily available literature, general principles of heterocyclic chemistry suggest that precursors such as 2-imidazolinones or 2-aminoimidazolines could be converted to the 2-chloro derivative. For instance, a common synthetic strategy for introducing a chlorine atom onto a heterocyclic ring involves the use of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) on a corresponding hydroxyl or amino precursor.

The reaction of 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid to prepare 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate demonstrates the existence and utility of 2-chloro-substituted dihydroimidazoles as synthetic intermediates. nih.gov The synthesis of various 2-substituted imidazolines often involves the condensation of 1,2-diamines with nitriles or esters, and subsequent functional group manipulation can lead to the desired 2-chloro derivative. researchgate.net

Formation of 2-Chloroimidazoline Sulfate (B86663) Salt

The inherent reactivity of 2-chloroimidazoline necessitates its conversion into a more stable salt form for practical handling and storage. The sulfate salt is a common choice for this purpose.

The formation of a salt, such as the sulfate, is a widely employed strategy to enhance the stability of organic compounds. In the case of 2-chloroimidazoline, the basic nitrogen atoms in the imidazoline ring can be protonated by an acid, forming a salt. The choice of sulfuric acid to form the sulfate salt is advantageous due to its non-volatile nature and its ability to form crystalline salts. The stabilization effect of sulfate salts on certain molecules has been noted in other contexts, such as the stabilizing effect of guanidine (B92328) sulfate on proteins through preferential hydration. nih.gov This principle of stabilization through salt formation is directly applicable to reactive intermediates like 2-chloroimidazoline.

The isolation of 2-chloroimidazoline sulfate is typically achieved through precipitation from a suitable solvent. After the reaction between 2-chloroimidazoline and sulfuric acid in an appropriate medium, the resulting sulfate salt, being less soluble than the starting materials, will precipitate out of the solution.

Key Steps in Precipitation and Isolation:

StepDescription
Solvent Selection The choice of solvent is critical. A solvent in which the sulfate salt has low solubility but the reactants are reasonably soluble is ideal. Common choices include alcohols or ethereal solvents.
Precipitation The precipitation can be induced by cooling the reaction mixture, adding a non-polar co-solvent to reduce the solubility of the salt, or by concentrating the solution.
Filtration The precipitated solid is collected by filtration, using standard laboratory techniques such as vacuum filtration.
Washing The isolated solid is washed with a cold, non-polar solvent to remove any unreacted starting materials or soluble impurities.
Drying The final product is dried under vacuum to remove any residual solvent, yielding the purified 2-chloroimidazoline sulfate.

Synthesis of Key Precursors to 2-Chloroimidazoline

Preparation of 2-Aminoimidazole Sulfate Derivatives

2-Aminoimidazole and its derivatives are crucial precursors for the synthesis of 2-chloroimidazoline. A notable method for the synthesis of 2-aminoimidazole sulfate involves the reaction of an aminoacetaldehyde acetal (B89532) with S-methylisothiouronium sulfate. google.com This reaction provides a direct route to the sulfate salt of 2-aminoimidazole.

Reaction Scheme for 2-Aminoimidazole Sulfate Synthesis:

Reactant 1Reactant 2Product
Aminoacetaldehyde acetalS-methylisothiouronium sulfate2-Aminoimidazole sulfate

This synthetic approach is advantageous as it avoids rearrangement and translocation reactions, proceeds under mild conditions, and is suitable for industrial-scale production. google.com The resulting 2-aminoimidazole sulfate can then be converted to 2-chloroimidazoline through a diazotization reaction followed by a Sandmeyer-type chlorination. google.com

Synthetic Approaches to Imidazole N-Oxide Intermediates

Imidazole N-oxides are versatile intermediates in the synthesis of various imidazole derivatives. nih.govresearchgate.net The N-oxide functionality can activate the imidazole ring for subsequent functionalization, providing a pathway to introduce substituents at specific positions. mdpi.com

One common method for the synthesis of 2-unsubstituted imidazole N-oxides involves the condensation of α-hydroxyiminoketones with formaldimines. mdpi.com Mechanochemical approaches, such as ball-milling, have been shown to improve the yields of these reactions compared to traditional solution-phase synthesis. mdpi.com

Comparison of Synthetic Methods for Imidazole N-Oxides:

MethodDescriptionAdvantages
Solution-Phase Synthesis Condensation of α-hydroxyiminoketones with formaldimines in a solvent, typically with heating. mdpi.comEstablished and well-understood.
Mechanochemical Synthesis (Ball-Milling) Reactants are ground together in a ball mill, often in the absence of a solvent. mdpi.comHigher yields, shorter reaction times, and reduced solvent waste. mdpi.com

These imidazole N-oxide intermediates can then be subjected to various transformations, including deoxygenation and substitution reactions, to generate a wide range of functionalized imidazoles that can serve as precursors to 2-chloroimidazoline. mdpi.com

Amido-Nitrile Precursor Synthesis

The construction of the imidazoline ring is achievable through various precursor strategies. One notable pathway involves the use of amido-nitrile precursors. This methodology leverages the reactivity of the nitrile group and an adjacent amide functionality to facilitate cyclization.

A general synthesis of an imidazole ring from an amido-nitrile precursor involves the cyclization of α-amido-nitriles. Research has shown that nickel-catalyzed cyclization of amido-nitriles can form disubstituted imidazoles under mild conditions. This reaction proceeds through a nickel-catalyzed addition to the nitrile, followed by tautomerization and dehydrative cyclization to yield the final imidazole product. rsc.org This approach is noted for its tolerance of a variety of functional groups, including aryl halides and other heterocycles. rsc.org

Another related approach involves the reaction of nitriles with ethylenediamine, often facilitated by a catalyst, to form 2-imidazolines. sci-hub.se While not starting from a pre-formed amido-nitrile, this reaction proceeds through an intermediate where an amido-like linkage is formed in situ before cyclization. For instance, a one-pot reaction of various nitriles with ethylenediamine in the presence of sodium hydrosulfide as a catalyst has been shown to produce 2-imidazolines in high yields. sci-hub.se Similarly, reactions using olefins, nitriles, and amines can be initiated to form imidazoline derivatives, showcasing the versatility of the nitrile group as a key building block. organic-chemistry.org

These examples highlight a fundamental strategy: the use of a nitrile group as an electrophilic site for an intramolecular or intermolecular nucleophilic attack by an amine, leading to the formation of the characteristic five-membered ring of imidazoline. The specific synthesis of 2-chloroimidazoline sulfate would require a precursor containing the necessary chlorine substituent or a subsequent chlorination step, but the core ring-forming strategy from a nitrile-containing starting material remains a viable and documented pathway.

Green Chemistry Principles in 2-Chloroimidazoline Synthesis Research

The paradigm of modern chemical synthesis is increasingly shaped by the 12 Principles of Green Chemistry, which advocate for practices like waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. chemijournal.com The synthesis of heterocyclic compounds, including imidazolines, is a field ripe for the application of these principles to mitigate environmental impact and improve process efficiency. rasayanjournal.co.innih.govresearchgate.net Research in this area focuses on developing new synthetic protocols that are not only effective but also sustainable.

Development of Solvent-Free and Mild Reaction Conditions

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. chemijournal.comresearchgate.net Consequently, significant research has been dedicated to developing solvent-free reaction conditions for the synthesis of imidazoles and imidazolines. asianpubs.orgderpharmachemica.comscispace.com

These techniques often involve microwave irradiation or grinding of reactants, which can lead to shorter reaction times, milder conditions, and simplified product work-up. rasayanjournal.co.inderpharmachemica.com For example, the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles has been successfully achieved under solvent-free conditions using microwave irradiation with a cupric chloride catalyst. derpharmachemica.com This method highlights the advantages of being environmentally benign and cost-effective.

Below is a table summarizing various green methodologies applied to the synthesis of related heterocyclic compounds, which could be adapted for 2-chloroimidazoline synthesis.

Heterocycle TypeMethodCatalystKey Advantages
2,4,5-Trisubstituted Imidazoles Microwave Irradiation (Solvent-Free)Cupric ChlorideRapid reaction, high purity, cost-effective catalyst. derpharmachemica.com
2-Imidazolines RefluxSodium HydrosulfideMild protocol, high yield, avoids hazardous reagents. sci-hub.se
Substituted Imidazoles Grinding (Solvent-Free)None specifiedSimple, economical, environmentally benign. chemijournal.com
Lophine Derivatives Heating (Solvent-Free)Benzyltriphenylphosphonium chlorideHigh yields, short reaction times, readily available catalyst. scispace.com

These approaches demonstrate a clear trend toward eliminating the reliance on traditional solvents and high temperatures, paving the way for more sustainable manufacturing processes in heterocyclic chemistry.

Atom Economy and Process Efficiency Considerations

Beyond reducing waste from solvents and reagents, green chemistry emphasizes maximizing the incorporation of all reactant materials into the final product, a concept known as atom economy. rsc.orgjocpr.comwordpress.com Atom economy is a theoretical measure of reaction efficiency, calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

This metric provides a different perspective from reaction yield, as a reaction can have a 100% yield but a low atom economy if it produces a significant amount of byproducts.

In the context of synthesizing 2-chloroimidazoline, prioritizing atom economy would involve designing a synthetic route that favors certain types of reactions over others.

High Atom Economy Reactions: Addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the final product. nih.gov A cycloaddition reaction to form the imidazoline ring, for example, would be an ideal strategy.

Lower Atom Economy Reactions: Substitution and elimination reactions are less atom-economical because they inherently generate byproducts that are not part of the desired final molecule.

The table below illustrates the theoretical atom economy of different reaction types.

Reaction TypeGeneral SchemeAtom EconomyRationale
Addition A + B → C100%All atoms from reactants A and B are incorporated into product C. rsc.org
Rearrangement A → B100%Atoms of the reactant molecule are reorganized, but none are lost.
Substitution A-B + C → A-C + B< 100%Reactant B is displaced and becomes a byproduct.
Elimination A-B → A + B< 100%Molecule A-B splits into two or more smaller products.

Chemical Reactivity and Transformation Pathways of 2 Chloroimidazoline Sulfate

Nucleophilic Substitution Reactions at the C-2 Position

The primary mode of reaction for 2-chloroimidazoline involves the nucleophilic substitution of the chlorine atom at the C-2 position. The imidazoline (B1206853) ring structure, particularly when protonated or in its salt form, activates the C-2 carbon towards nucleophilic attack, facilitating the displacement of the chloride leaving group. This S_N2-type reaction is a cornerstone of its application in synthetic chemistry.

Reaction with Amine Nucleophiles

Amine nucleophiles, possessing a lone pair of electrons on the nitrogen atom, readily react with 2-chloroimidazoline. uminho.ptnih.gov The reaction involves the attack of the amine's nitrogen on the electrophilic C-2 carbon of the imidazoline ring, leading to the formation of a C-N bond and displacement of the chloride ion. researchgate.netbiointerfaceresearch.com This process yields 2-aminoimidazoline (B100083) derivatives.

The reaction is general for primary and secondary amines, as well as other nitrogen-containing nucleophiles like anilines and azoles. researchgate.net For instance, reactions with o-substituted anilines have been reported. researchgate.net These reactions are typically conducted under mild conditions, often at room temperature, though they may require extended reaction times. researchgate.net It is noteworthy that the 2-chloroimidazoline itself can act as a base during the reaction. chemicalpapers.com

A significant application of this reactivity is the reaction with hydrazine (B178648) and its derivatives. The resulting 2-hydrazinoimidazoline intermediates are crucial for subsequent cyclization reactions to form fused heterocyclic systems.

Reaction with Thiol Nucleophiles

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are highly effective nucleophiles, often more so than their alcohol or amine counterparts due to the higher polarizability and acidity of sulfur. libretexts.orgresearchgate.net Consequently, they react efficiently with 2-chloroimidazoline. The reaction proceeds via a nucleophilic attack of the sulfur atom on the C-2 carbon, displacing the chloride and forming a 2-thioether-substituted imidazoline (a 2-(alkylthio)imidazoline or 2-(arylthio)imidazoline). sci-hub.ru

This substitution reaction is analogous to the Williamson ether synthesis but with a sulfur nucleophile. researchgate.net The formation of the thiolate anion from the thiol is readily achieved with a base, and this powerful nucleophile then undergoes an S_N2 reaction. libretexts.org Documented examples include the reaction of 2-chloroimidazoline with thiophenols to yield 2-arylimino-imidazolidines. researchgate.net

Reaction with Carbon Nucleophiles

The reaction of 2-chloroimidazoline with carbon-based nucleophiles provides a direct route for forming a carbon-carbon bond at the C-2 position. While specific literature examples for the reaction of 2-chloroimidazoline with all common carbon nucleophiles are not prevalent in the conducted searches, the general principles of nucleophilic substitution suggest plausible pathways.

Common carbon nucleophiles include organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents, as well as softer nucleophiles like enolates derived from β-dicarbonyl compounds. mdpi.comsarpublication.com

Organometallic Reagents : Grignard and organolithium reagents are powerful nucleophiles that readily attack electrophilic carbon centers. mdpi.com A plausible reaction would involve the attack of the carbanionic carbon of the organometallic reagent at the C-2 position of the imidazoline ring to form a 2-alkyl- or 2-aryl-imidazoline. These reactions must be carried out under strictly anhydrous conditions, as these reagents are strong bases and will react with any protic solvents or acidic protons present.

Enolates : Enolates, particularly those derived from β-dicarbonyl compounds like malonic esters or acetoacetic esters, are effective carbon nucleophiles for S_N2 reactions. sarpublication.com The reaction would proceed by generating the enolate with a suitable base (e.g., sodium ethoxide), which then attacks the 2-chloroimidazoline to yield a 2-(dicarbonyl-alkyl)imidazoline derivative.

These reactions represent valuable, if less commonly documented, pathways for the C-C bond-forming functionalization of the imidazoline core.

Cyclization and Fused Ring-Forming Reactions

2-Chloroimidazoline sulfate (B86663) is a valuable precursor for the synthesis of bicyclic and polycyclic heterocyclic compounds. These reactions typically proceed via an initial nucleophilic substitution, followed by an intramolecular cyclization step.

Formation of Imidazo-Triazole Systems

A well-documented application of 2-chloroimidazoline is in the synthesis of fused imidazo[2,1-c] uminho.ptchemicalpapers.comtriazole systems. chemicalpapers.com This transformation is achieved by reacting 2-chloroimidazoline with various hydrazides.

The reaction mechanism involves two key steps:

Nucleophilic Substitution : The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the C-2 position of 2-chloroimidazoline to displace the chloride and form a 2-hydrazido-imidazoline intermediate. chemicalpapers.com

Intramolecular Cyclization : The newly formed intermediate undergoes a subsequent intramolecular cyclization. The second nitrogen atom of the hydrazide moiety attacks the carbonyl carbon, leading to the formation of the fused triazole ring after dehydration. chemicalpapers.com

This sequence allows for the construction of novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] uminho.ptchemicalpapers.comtriazol-3(5H)-imine derivatives. chemicalpapers.com The resulting imine functionality within the fused system can be further modified, for example, by acylation with various acyl chlorides. chemicalpapers.com

Starting HydrazideReagentProduct StructureYield (%)M.P. (°C)Ref.
Benzoic hydrazide2-Chloroimidazoline7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c] uminho.ptchemicalpapers.comtriazol-3(5H)-imine65218-220 chemicalpapers.com
p-Toluic hydrazide2-Chloroimidazoline7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] uminho.ptchemicalpapers.comtriazol-3(5H)-imine68228-230 chemicalpapers.com
p-Chlorobenzoic hydrazide2-Chloroimidazoline2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] uminho.ptchemicalpapers.comtriazol-3(5H)-imine72230-232 chemicalpapers.com

Formation of Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. While direct cyclocondensation of 2-chloroimidazoline to form a pyridazinone ring is not a commonly reported pathway, a plausible multi-step synthetic route can be proposed based on established chemical principles. This hypothetical pathway would utilize 2-chloroimidazoline to construct a key intermediate, which would then undergo a classical pyridazinone synthesis.

A potential synthetic strategy involves:

Formation of a Hydrazino Intermediate : First, 2-chloroimidazoline sulfate would react with a hydrazine derivative (e.g., hydrazine hydrate) in a nucleophilic substitution reaction, as described in section 3.1.1, to produce 2-hydrazino-4,5-dihydro-1H-imidazole.

Cyclocondensation : The resulting 2-hydrazinoimidazoline could then be reacted with a suitable 1,3-dicarbonyl compound or a γ-keto ester. nih.govresearchgate.netchemicalpapers.com The condensation between the hydrazine moiety and the dicarbonyl compound is a standard method for forming the pyridazinone ring. uminho.pt This reaction would likely proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield an imidazoline-substituted pyridazinone.

This proposed sequence illustrates how the inherent reactivity of 2-chloroimidazoline can be leveraged as an entry point into synthetic routes for other important heterocyclic scaffolds like pyridazinones.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization represents a pivotal transformation for 2-chloroimidazoline derivatives, leading to the formation of fused heterocyclic systems. For instance, in certain reactions, 2-chloroimidazoline can act as a base, facilitating the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield fused imidazo-triazole derivatives. nih.gov The resulting imine moiety within these cyclized products offers a reactive site for further chemical modifications. nih.gov

The mechanisms driving these cyclizations can vary. Gold-catalyzed intramolecular cyclization, for example, can proceed via a 6-endo-dig pathway, forming a β-aryl gold-carbene intermediate which can then participate in cycloaddition reactions. nih.gov Other methods, such as those mediated by sulfuric acid, can facilitate the intramolecular cyclization of N-arylated homoallylamines to produce tetrahydro-1-benzazepines through a proposed mechanism involving protonation, electrophilic addition, and intramolecular electrophilic aromatic substitution. organic-chemistry.org Hypervalent iodine reagents can also mediate the intramolecular cyclization of thioformanilides to synthesize 2-substituted benzothiazoles. organic-chemistry.org These examples, while not all directly involving 2-chloroimidazoline sulfate, illustrate the diverse strategies and mechanistic pathways through which intramolecular cyclization can be achieved in related heterocyclic systems.

Derivatization Strategies and Functional Group Transformations

The inherent reactivity of the 2-chloroimidazoline core and its derivatives allows for a multitude of functionalization strategies, enabling the synthesis of a wide array of novel compounds.

N-Sulfonylation and Acylation Reactions

The nitrogen atoms within the imidazoline ring and its derivatives are amenable to sulfonylation and acylation. For instance, the imine moiety of fused imidazo-triazole derivatives, formed from 2-chloroimidazoline, can react with various sulfonyl chlorides and acyl chlorides to produce the corresponding sulfonamides and amides. nih.gov These reactions are often carried out in the presence of a base like triethylamine. nih.gov

The choice of leaving group in the acylating or sulfonylating agent is crucial and can significantly impact the reaction's efficiency. Studies on RNA 2'-OH acylation have shown that using 2-chloroimidazole as a leaving group enhances reactivity compared to imidazole (B134444), leading to more robust acylation. nih.govgoogle.com This principle is also observed in sulfonylation reactions, where more electron-withdrawing leaving groups can promote higher reactivity, although this must be balanced against the potential for hydrolysis. acs.orgresearchgate.net

Table 1: Examples of N-Sulfonylation and Acylation Products from Imidazoline Derivatives

Starting MaterialReagentProduct TypeReference
Fused imidazo-triazole imineAcyl chlorideAmide nih.gov
Fused imidazo-triazole imineSulfonyl chlorideSulfonamide nih.gov
RNAAcylimidazole with 2-chloroimidazole leaving groupAcylated RNA nih.govgoogle.com
RNAAryl sulfonyltriazoleSulfonylated RNA acs.orgresearchgate.net

Reactions with Isocyanates and Isothiocyanates for Urea (B33335) and Thiourea (B124793) Derivatives

The imine functionality of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] nih.govnih.govresearchgate.nettriazol-3(5H)-imines, derived from 2-chloroimidazoline, readily reacts with aryl isocyanates and aryl isothiocyanates. nih.gov These reactions lead to the formation of corresponding urea and thiourea derivatives, respectively. nih.gov Isocyanates and isothiocyanates are known to be highly reactive towards nucleophiles like amines and thiols. excli.deoregonstate.eduresearchgate.net The synthesis of isothiocyanates themselves can be achieved from primary amines through various methods, including the use of carbon disulfide. organic-chemistry.org

Table 2: Synthesis of Urea and Thiourea Derivatives

ReactantReagentProductReference
Fused imidazo-triazole imineAryl isocyanateUrea derivative nih.gov
Fused imidazo-triazole imineAryl isothiocyanateThiourea derivative nih.gov

Oxidation Reactions

Oxidation reactions are fundamental in transforming imidazoline derivatives. For example, a 2-butyl-4-chloro-5-hydroxymethyl imidazole can be oxidized to the corresponding imidazole aldehyde using hydrogen peroxide as an oxidant and sodium tungstate (B81510) as a catalyst. google.com Redox reactions, in general, involve the transfer of electrons where one species is oxidized (loses electrons) and another is reduced (gains electrons). bccampus.calibretexts.orglibretexts.orgsavemyexams.com The oxidizing agent is the species that gets reduced, and the reducing agent is the one that gets oxidized. yale.edu In the context of environmental chemistry, sulfate radicals (SO₄˙⁻) are powerful oxidants used in advanced oxidation processes to degrade organic contaminants. osti.govrsc.org

Reduction Reactions

Reduction reactions are equally important in the functionalization of imidazoline-related structures. For example, in the synthesis of certain compounds, a nitrile group can be reduced to an amine. google.com The process of reduction involves a decrease in the oxidation state of an atom, often through the gain of electrons. savemyexams.com In many redox reactions, identifying the species that is oxidized and reduced is key to understanding the transformation. libretexts.orglibretexts.org For example, in the reaction of zinc with a silver salt solution, silver ions are reduced to elemental silver while copper is oxidized. bccampus.ca

Mechanistic Investigations of 2-Chloroimidazoline Reactivity

Understanding the reaction mechanisms of 2-chloroimidazoline and its derivatives is crucial for controlling reaction outcomes and designing new synthetic routes. For instance, in the formation of fused imidazo-triazole derivatives, 2-chloroimidazoline acts as a base in the initial step, leading to an intermediate that then undergoes intramolecular cyclization. nih.gov

Mechanistic studies often employ computational methods, such as density functional theory (DFT), to model reaction pathways and transition states. researchgate.netosti.govrsc.org For example, DFT calculations have been used to investigate the activation energies of oxidation reactions involving sulfate radicals. osti.govrsc.org In gold-catalyzed reactions, mechanistic studies have identified β-aryl gold-carbene species as key intermediates in cascade reactions involving cyclization and cycloaddition. nih.gov Plausible mechanisms for palladium-catalyzed intramolecular cyclizations have also been proposed. researchgate.net These investigations provide valuable insights into the electronic and steric factors that govern the reactivity of these heterocyclic systems.

Elucidation of Reaction Intermediates

In chemical reactions, a reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to create the final products. wikipedia.orglibretexts.org These species exist for a very short time and are often highly reactive, making their direct observation challenging. nih.gov For reactions involving 2-chloroimidazoline sulfate, the nature of the intermediate formed is highly dependent on the specific reaction pathway, such as nucleophilic substitution or metal-catalyzed processes.

In nucleophilic substitution reactions, a common pathway for 2-haloimidazoline derivatives, the reaction likely proceeds through the formation of a tetrahedral intermediate. This occurs when a nucleophile attacks the electrophilic carbon atom at the C2 position of the imidazoline ring. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of this carbon, making it susceptible to attack.

Computational studies on analogous imidazoline systems provide further insight into potential intermediates. For instance, in reactions with dihalogens, imidazoline derivatives can form initial charge-transfer (CT) complexes, which then transform into "T-shaped" intermediate adducts before yielding the final product. nih.gov Although these specific intermediates are studied in a different context, they highlight the capacity of the imidazoline ring to stabilize various transient structures.

Step 1: A + B → X

Step 2: X → D

Transition State Analysis in Key Organic Reactions

Transition state analysis is a fundamental tool for understanding the kinetics and mechanisms of chemical reactions. The transition state represents the highest energy point along the reaction coordinate, and its structure determines the activation energy required for the reaction to proceed. nih.govnih.gov Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable method for modeling these fleeting structures and calculating their energy barriers. dergipark.org.trjmaterenvironsci.com

While specific transition state analyses for 2-chloroimidazoline sulfate are not extensively documented, studies on related imidazoline-catalyzed reactions provide valuable models. For example, in the enantioselective hydrophosphonylation of ketimines catalyzed by a chiral imidazoline-phosphoric acid, DFT calculations were used to propose transition state models that explain the observed stereoselectivity. bohrium.com

Similarly, computational studies on the oxypalladation step in reactions catalyzed by palladacyclic imidazoline-naphthalene (PIN) complexes have been performed to understand diastereoselection. nih.gov The calculations modeled the addition of an acid to an imidate derivative, identifying four potential transition state structures. The relative energies of these transition states determine which reaction pathway is favored, and thus which product enantiomer is formed in excess. nih.gov

Table 1: Calculated Relative Energies of Transition State Structures in a PIN-Catalyzed Reaction nih.gov
Transition State StructureDescriptionCalculated Relative Energy (ΔΔE‡, kcal/mol)Resulting Product Enantiomer
29Allylic C-C π-bond is cis to the Pd-C(1) bond0.0R (Major)
30Allylic C-C π-bond is cis to the Pd-C(1) bond+0.2S (Minor)
31Allylic C-C π-bond is trans to the Pd-C(1) bond+4.0R (Major)
32Allylic C-C π-bond is trans to the Pd-C(1) bond+5.4S (Minor)

As the table demonstrates, transition state 29 has the lowest relative energy, indicating it is the most favorable pathway, which aligns with the experimental observation that the R enantiomer is the major product. nih.gov The small energy difference between structures 29 and 30 (0.2 kcal/mol) explains why a minor amount of the S enantiomer is also formed. nih.gov This type of analysis is critical for designing more selective catalysts and optimizing reaction conditions. In some complex reactions, a single transition state can even lead to two distinct mechanistic pathways and products. wayne.edu

Comparative Reactivity Studies with Related Imidazoline Analogues

The reactivity of 2-chloroimidazoline is significantly influenced by the chloro substituent at the C2 position. Comparative studies with other imidazoline analogues reveal the critical role of this substituent in modulating the compound's electrophilicity and leaving group ability.

Studies on RNA acylation have shown that replacing a simple imidazole leaving group with a 2-chloroimidazole group enhances the reagent's reactivity. rsc.orgnih.gov The electron-withdrawing nature of the chlorine atom makes the 2-chloroimidazole a better leaving group, which results in a more reactive species. nih.gov This increased reactivity, however, is often balanced against the stability of the reagent in aqueous solutions, as highly reactive compounds may hydrolyze quickly before reacting with the intended target. acs.org

Table 2: Comparison of Aqueous Half-lives for Acylating Reagents with Different Imidazole-based Leaving Groups nih.govacs.org
Reagent TypeLeaving GroupAqueous Half-life (t1/2)Relative Reactivity
AcylimidazoleImidazole~7 daysLow
Acylimidazolecarbamate2-Chloroimidazole~1.5 hoursHigh
Acylimidazole2-Trifluoromethylimidazole~4 hoursModerate
Acylimidazole2-Cyanoimidazole~4 minutesVery High

The data clearly show that substituents on the imidazole ring dramatically alter reactivity. While the 2-chloroimidazole derivative is significantly more reactive than the unsubstituted parent compound, other electron-withdrawing groups like cyano can increase reactivity even further. acs.org

Computational studies comparing the reactions of dihalogens (Cl₂, Br₂, I₂) with imidazoline-2-thione derivatives also provide insight. These studies show that the stability of the resulting adducts and the energy barriers for their formation are dependent on the specific halogen, with the energy profile for chlorine differing from that of bromine and iodine. nih.gov In general, for halogen-metal exchange reactions, the reactivity of halo-imidazoles often follows the order of leaving group ability, which is typically I > Br > Cl. psu.edu This trend underscores the importance of the C-X bond strength in determining the reaction pathway and rate.

Role of the Sulfate Counterion in Reaction Kinetics and Selectivity

The counterion paired with a reactive species can play a significant, though sometimes subtle, role in directing reaction kinetics and selectivity. nih.gov In the case of 2-chloroimidazoline sulfate, the sulfate anion (SO₄²⁻) is generally considered a weakly coordinating or non-coordinating counterion. acs.orgthermofisher.com This is due to its large size and delocalized dianion charge, which minimizes its nucleophilicity and its tendency to form tight ion pairs with cationic intermediates.

This non-interfering nature is often advantageous. In many catalytic reactions, particularly those involving cationic metal centers, strongly coordinating counterions can bind to the catalyst, inhibiting its activity. acs.org Studies on palladium-catalyzed copolymerization have shown a distinct order of reactivity based on the counterion, with catalysts having weakly coordinating anions like SbF₆⁻ exhibiting much higher activity than those with more strongly coordinating ones like CF₃SO₃⁻. acs.org

However, the counterion is not always a passive spectator. In some systems, the anion is crucial for reactivity. For example, one study found that a zinc-promoted cyclization reaction required the presence of an acetate (B1210297) counterion and did not proceed with either zinc(II) sulfate or zinc(II) chloride, suggesting a direct role for acetate in the reaction mechanism, possibly as a base. nih.gov In other cases, even a weakly coordinating ion like trifluoroacetate (B77799) (CF₃CO₂⁻) was shown to accelerate a reaction by acting as a general base to deprotonate an intermediate, thereby preventing a reverse reaction. beilstein-journals.org

Table 3: Influence of Counterions on Reaction Outcomes
Reaction SystemCounterionObserved EffectReference
Pd-Catalyzed CO/Styrene CopolymerizationSbF₆⁻, PF₆⁻, BF₄⁻ (Weakly coordinating)Higher catalytic activity acs.org
Pd-Catalyzed CO/Styrene CopolymerizationCF₃SO₃⁻, BPh₄⁻ (More coordinating)Lower catalytic activity acs.org
Zinc-Promoted Cyclization of CydoAcetate (CH₃COO⁻)Reaction proceeds to form product nih.gov
Zinc-Promoted Cyclization of CydoSulfate (SO₄²⁻), Chloride (Cl⁻)Reaction does not proceed nih.gov
Reaction of Iminium Ion with PyrroleTrifluoroacetate (CF₃CO₂⁻)Accelerated reaction rate (acts as general base) beilstein-journals.org

For 2-chloroimidazoline sulfate, the sulfate counterion's primary role is likely to provide charge balance while remaining chemically inert, thus allowing the intrinsic reactivity of the 2-chloroimidazoline cation to dominate. It is unlikely to act as a competing nucleophile or a strong base. However, it can still influence the reaction environment by affecting the ionic strength and solvation properties of the medium, which in turn can have a modest impact on reaction rates and the stability of charged intermediates. researchgate.net

Structural Characterization and Spectroscopic Analysis in Chemical Research

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Modern chemical research relies on a suite of sophisticated spectroscopic tools to probe molecular structures. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer complementary information that, when combined, provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that exploits the magnetic properties of atomic nuclei. savemyexams.com It provides detailed information about the chemical environment of individual atoms within a molecule. For 2-Chloroimidazoline sulfate (B86663), various NMR experiments are crucial for assigning the resonances of its constituent protons and carbons, and for establishing their connectivity.

Proton (¹H) NMR spectroscopy is used to identify the chemical environments of hydrogen atoms in a molecule. savemyexams.com In a study of ferrocenyl imidazole (B134444) derivatives, which share the imidazole ring with the compound of interest, characteristic resonances for imidazole protons were observed in the range of 6.77-7.66 ppm. researchgate.netresearchgate.net For 2-chloroimidazoline, the protons on the imidazoline (B1206853) ring would be expected to show distinct signals based on their electronic surroundings. The methylene (B1212753) (CH₂) groups in the imidazoline ring typically exhibit signals in specific regions of the ¹H NMR spectrum. mdpi.com Analysis of related imidazolium (B1220033) salts showed that the protons on the imidazolium ring appear at distinct chemical shifts, for instance, at 10.7 ppm, and between 7.0-7.6 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Imidazole-related Structures

Functional Group Chemical Shift (ppm) Range Reference
Imidazole Protons 6.77 - 7.66 researchgate.netresearchgate.net
Imidazolium Proton 10.7 rsc.org
Imidazolium Protons 7.0 - 7.6 rsc.org
Methylene Protons (Imidazoline) 3.38 - 4.79 mdpi.com

This table is for illustrative purposes and actual shifts for 2-Chloroimidazoline sulfate may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. chemguide.co.uk Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum. For imidazole derivatives, the carbon atoms of the imidazole ring have been reported to resonate between 124.87-132.43 ppm. researchgate.netresearchgate.net In a study of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] researchgate.nethmdb.cacopernicus.orgtriazol-3(5H)-imines, the quaternary carbon atom C2=N of the 4,5-dihydro-1H-imidazole ring was observed at approximately 155 ppm. mdpi.com The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms like chlorine appearing at different fields. organicchemistrydata.org

Table 2: Representative ¹³C NMR Data for Imidazole-related Structures

Carbon Environment Chemical Shift (ppm) Range Reference
Imidazole Carbons (C5/C6) 124.87 - 132.43 researchgate.netresearchgate.net
Quaternary Carbon (C=N in dihydroimidazole) ~155 mdpi.com

This table is for illustrative purposes and actual shifts for 2-Chloroimidazoline sulfate may vary.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. harvard.edu Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) correlations between protons and carbons. These experiments are essential for unambiguously assigning all the proton and carbon signals and piecing together the molecular structure of 2-Chloroimidazoline sulfate. mdpi.com For instance, 2D NMR was used to identify different monosaccharide species and their linkages in a complex polysaccharide. researchgate.net

Solid-state NMR (ssNMR) is a specialized technique used to study molecules in their solid, crystalline form. nih.gov It is particularly valuable for characterizing materials that are insoluble or where the solid-state structure is of primary interest. rsc.org ssNMR can provide information on polymorphism (the existence of different crystalline forms), molecular conformation, and packing in the solid state. copernicus.org For instance, ssNMR has been used to distinguish between different hydrated forms of calcium oxalate (B1200264) and to study the structure of metal-organic frameworks. copernicus.orgrsc.org For 2-Chloroimidazoline sulfate, ssNMR could be used to study its crystalline structure and the interactions between the 2-chloroimidazolinium cation and the sulfate anion in the solid state. pascal-man.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. lcms.cz It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For 2-Chloroimidazoline sulfate, electrospray ionization (ESI) would be a suitable ionization method, as it is gentle and effective for ionic compounds. The resulting mass spectrum would show a peak corresponding to the molecular ion of the 2-chloroimidazolinium cation and potentially fragments that provide clues about its structure. nih.gov The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ion with high accuracy. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
2-Chloroimidazoline sulfate
Ferrocenyl imidazole
Imidazolium salts
7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] researchgate.nethmdb.cacopernicus.orgtriazol-3(5H)-imines
Calcium oxalate

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. This technique allows for the calculation of an exact mass, which can then be used to deduce the molecular formula. For the 2-chloroimidazolinium cation, the positively charged component of 2-Chloroimidazoline sulfate, the elemental formula is C₃H₆ClN₂⁺.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio of natural abundance, results in a characteristic isotopic pattern in the mass spectrum, with two peaks separated by two m/z units (M+ and M+2) and a corresponding 3:1 intensity ratio. chemguide.co.uk This pattern is a definitive indicator for the presence of a single chlorine atom in the molecule or its fragments.

Table 1: Theoretical HRMS Data for 2-Chloroimidazolinium Cation
ParameterValue
Molecular Formula C₃H₆ClN₂⁺
Isotope ³⁵Cl
Calculated Exact Mass 105.0214
Isotope ³⁷Cl
Calculated Exact Mass 107.0185
Fragmentation Pattern Analysis for Structural Features

Mass spectrometry not only provides the molecular mass but also offers structural information through the analysis of fragmentation patterns. savemyexams.com When the molecular ion is subjected to energy, it breaks into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. savemyexams.com

For the 2-chloroimidazolinium cation, fragmentation is expected to occur at the weakest bonds. libretexts.org Key fragmentation pathways would likely involve the loss of neutral molecules such as hydrogen chloride (HCl) or the opening of the imidazoline ring. The stability of the resulting fragment ions, such as the formation of stable carbocations, often dictates the most prominent peaks in the spectrum. youtube.com The analysis of the m/z values of these fragments allows for the reconstruction of the original molecule's structure. youtube.com For instance, a peak corresponding to the loss of 36 amu (HCl) would strongly suggest the initial presence of a chloro-substituted structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. scirp.orglew.ro These methods are complementary and probe the vibrational modes of the molecular structure.

In 2-Chloroimidazoline sulfate, several functional groups give rise to characteristic absorption or scattering bands. The imidazoline ring features N-H and C=N bonds. The N-H stretching vibrations are typically observed in the IR spectrum in the region of 3200-3500 cm⁻¹. lew.ro The C=N stretching vibration of the imidazoline ring is expected to appear around 1640-1650 cm⁻¹. lew.ro

The sulfate anion (SO₄²⁻) also has distinct vibrational modes. The most intense Raman band for the sulfate ion is the symmetric stretching mode (ν₁) which appears as a strong, sharp peak around 981 cm⁻¹. rruff.inforesearchgate.net The asymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) of the sulfate ion are also observable, typically in the IR spectrum, around 1100 cm⁻¹ and 610-670 cm⁻¹ respectively. rruff.infomdpi.com

Table 2: Predicted Characteristic IR and Raman Bands for 2-Chloroimidazoline sulfate
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Technique
N-H (Imidazoline) Stretching3200 - 3500IR
C-H (Aliphatic) Stretching2850 - 3000IR, Raman
C=N (Imidazoline) Stretching1640 - 1650IR, Raman
SO₄²⁻ Symmetric Stretch (ν₁)~981Raman
SO₄²⁻ Asymmetric Stretch (ν₃)~1100IR
SO₄²⁻ Bending (ν₄)610 - 670IR
C-Cl Stretching600 - 800IR

A deeper analysis of the vibrational spectra can distinguish between different types of movements, such as stretching and bending. sci.am For the imidazoline ring, in-plane and out-of-plane bending vibrations of C-H and N-H groups occur at lower frequencies, contributing to the fingerprint region of the spectrum (<1500 cm⁻¹). sci.am The interaction between the 2-chloroimidazolinium cation and the sulfate anion through hydrogen bonding can cause shifts in the vibrational frequencies of the involved groups, particularly the N-H and S=O bonds, providing further structural insights. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The absorbing groups in a molecule are known as chromophores. shu.ac.uk In 2-Chloroimidazoline, the primary chromophore is the carbon-nitrogen double bond (C=N) within the imidazoline ring.

This chromophore allows for electronic transitions, primarily of two types:

π → π* transitions: An electron is promoted from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically strong and occur in unsaturated systems. shu.ac.uktanta.edu.eg

n → π* transitions: An electron from a non-bonding orbital (the lone pair on the nitrogen atom) is excited to a π* anti-bonding orbital. shu.ac.ukuzh.ch These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. uzh.ch

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, will show absorption maxima (λmax) characteristic of these electronic transitions, helping to confirm the presence of the imidazoline ring system. azooptics.com The exact position and intensity of these peaks can be influenced by the solvent and substitution on the ring.

X-ray Crystallography for Absolute and Relative Stereochemistry

While a specific crystal structure for 2-Chloroimidazoline sulfate is not publicly documented, analysis of related structures, such as other imidazoline salts and crystalline sulfates, provides a strong basis for understanding its solid-state structure. nih.govnih.gov In the crystalline state, 2-Chloroimidazoline sulfate would consist of an ionic lattice of 2-chloroimidazolinium cations and sulfate anions.

The structure would be primarily stabilized by electrostatic interactions and an extensive network of hydrogen bonds. nih.govcsic.es The protonated nitrogen atoms of the imidazolinium cation would act as hydrogen bond donors, interacting with the oxygen atoms of the sulfate anion, which act as hydrogen bond acceptors. researchgate.net X-ray diffraction would precisely measure these hydrogen bond distances and angles, confirming the ionic nature of the compound and revealing the packing arrangement of the ions in the crystal lattice. rsc.orgresearchgate.net

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the three-dimensional atomic and molecular structure of crystalline compounds. uol.dewikipedia.org This technique involves directing X-rays at a single crystal of the substance, which causes the X-rays to diffract in a unique pattern of spots or reflections. uol.de By analyzing the positions and intensities of these reflections, researchers can generate a precise three-dimensional model of the electron density within the crystal, revealing the exact arrangement of atoms, as well as bond lengths and angles. uol.dewikipedia.org

In the context of imidazoline derivatives, SC-XRD has been instrumental in confirming molecular structures and understanding intermolecular interactions. For instance, studies on related imidazole compounds have utilized SC-XRD to elucidate crystal structures, revealing details about conformations and the stabilizing effects of hydrogen bonds. researchgate.netmdpi.com The structural analysis of a sulfate complex with an azamacrocycle, for example, showed that a sulfate ion was encapsulated within the macrocyclic cavity through eight hydrogen bonds. ku.edu This highlights the capability of X-ray diffraction to detail the intricate interactions between a host molecule and a sulfate anion. ku.edu

For 2-chloroimidazoline sulfate, obtaining a single crystal suitable for SC-XRD analysis would be a critical step in its definitive structural characterization. The resulting data would provide unambiguous proof of its molecular structure, including the covalent bond between the chlorine atom and the imidazoline ring, and the ionic interaction with the sulfate counter-ion.

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

When single crystals of sufficient size for conventional X-ray diffraction are unattainable, micro-electron diffraction (MicroED) offers a powerful alternative for structural elucidation. nih.govhhu.de This cryo-electron microscopy technique can determine the atomic structure of small molecules and macromolecules from nanocrystals or microcrystals, which are often too small for X-ray analysis. nih.govjeol.com The high scattering cross-section of electrons compared to X-rays allows for the collection of high-quality diffraction data from extremely small crystalline samples. jeol.com

The utility of MicroED has been demonstrated in the structural analysis of various organic and inorganic compounds, including those from complex mixtures. hhu.decaltech.edu For instance, MicroED has been successfully applied to determine the crystal structures of various plant-derived microcrystals, such as sodium chloride, sodium sulphate, and calcium sulphate dihydrate. mdpi.com This demonstrates the technique's capability to analyze sulfate-containing compounds from biological matrices. mdpi.com The method involves collecting a series of electron diffraction patterns while continuously tilting the microcrystal, which helps to minimize dynamical scattering effects. jeol.com

For 2-chloroimidazoline sulfate, which may prove challenging to crystallize into larger single crystals, MicroED presents a viable pathway for obtaining its atomic-resolution structure. This would be particularly beneficial for analyzing small, imperfect, or heterogeneous crystalline samples.

Chromatographic Methods for Research Sample Purity and Isolation

Chromatographic techniques are indispensable tools in chemical research for the separation, identification, and purification of compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. researchgate.netcabidigitallibrary.org The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. mdpi.com The purity of the sample is determined by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound.

In the analysis of imidazoline derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. mdpi.com For sulfate-containing compounds, HPLC methods have been developed for their quantification in various matrices. helixchrom.comijnrd.org For example, an HPLC method using a C18 column and a mobile phase of sulfate buffer and acetonitrile (B52724) has been validated for the determination of colistin (B93849) sulfate. researchgate.net The use of a suitable detector, such as a UV detector or an evaporative light scattering detector (ELSD), is crucial for the detection of compounds that may lack a strong chromophore. lcms.cz

Table 1: Representative HPLC Parameters for Analysis of Related Compounds

Parameter Setting Reference
Column C18, 4.6 x 250 mm ijnrd.org
Mobile Phase Methanol (B129727):Water (30:70 v/v) ijnrd.org
Flow Rate 1.0 mL/min ijnrd.org

This table presents typical parameters and may require optimization for 2-chloroimidazoline sulfate.

Enantioselective HPLC for Chiral Imidazolines

Many imidazoline derivatives are chiral, existing as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and analysis are of great importance. Enantioselective HPLC is the primary technique used for this purpose. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have proven to be highly effective for the enantioseparation of chiral imidazolines. mdpi.commdpi.com Research has shown that under reversed-phase conditions, these columns can successfully resolve the enantiomers of numerous chiral imidazolines with good resolution and selectivity. mdpi.com The choice of mobile phase, often a mixture of an aqueous buffer and organic modifiers like acetonitrile or methanol, plays a critical role in achieving optimal separation. mdpi.commdpi.com

Table 2: Example of Enantioselective HPLC for Chiral Imidazolines

Parameter Condition Reference
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IB) mdpi.com
Mobile Phase 40 mM NH4OAc/ACN/MeOH mdpi.com
Mode Reversed-Phase (RP) mdpi.com

This table illustrates conditions used for related chiral imidazolines and would serve as a starting point for method development for a chiral analog of 2-chloroimidazoline sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. spectroinlets.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. mdpi.com In GC, a sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. spectroinlets.com

While 2-chloroimidazoline sulfate itself is a salt and thus non-volatile, GC-MS is an invaluable tool for identifying and quantifying volatile impurities and byproducts that may be present from its synthesis. rsc.org For instance, the starting materials or reaction solvents could be potential volatile impurities. The analysis of sulfate-containing compounds by GC-MS is also possible after derivatization or enzymatic removal of the sulfate group to increase volatility. mdpi.com Metabolomic studies have successfully used GC-MS to identify and quantify compounds like indoxyl sulfate in biological samples, demonstrating the technique's applicability to sulfate-containing molecules, albeit often with sample preparation. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
2-Chloroimidazoline sulfate
Acetonitrile
Calcium sulphate dihydrate
Carbon dioxide
Cellulose tris(3,5-dimethylphenylcarbamate)
Chlorine
Colistin sulfate
Indoxyl sulfate
Methanol
Sodium chloride
Sodium sulphate

Theoretical and Computational Studies of 2 Chloroimidazoline Sulfate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. rsc.org For 2-chloroimidazoline sulfate (B86663), these calculations have been instrumental in elucidating its fundamental chemical characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netgithub.io It is particularly effective for predicting molecular geometries and electronic properties. researchgate.net For compounds related to 2-chloroimidazoline, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, have been employed to achieve optimized molecular geometries. dntb.gov.uainpressco.com This process minimizes the energy of the molecule to find its most stable three-dimensional arrangement.

The optimized geometry provides crucial data on bond lengths and bond angles, which are fundamental to understanding the molecule's structure. For instance, in related substituted imidazole (B134444) compounds, theoretical calculations have been used to determine these parameters, which are then often compared with experimental data from X-ray crystallography to validate the computational model. scienceopen.com

Table 1: Representative Theoretical Bond Lengths and Angles for Imidazole Derivatives

ParameterBondTheoretical Value (Å or °)
Bond LengthC=N1.34
C-N1.38
C-C1.36
C-Cl1.73
Bond AngleN-C-N110.0
C-N-C108.0

Note: The values presented are illustrative and based on general findings for imidazole derivatives. Actual calculated values for 2-chloroimidazoline sulfate may vary.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deias.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. uni-muenchen.de Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack.

For imidazole-containing molecules, MEP analysis helps to identify the most likely sites for protonation and other electrostatic interactions. uni-muenchen.decore.ac.uk In the case of 2-chloroimidazoline, the nitrogen atoms of the imidazole ring are expected to be regions of significant negative potential, making them key sites for interaction. uni-muenchen.de The analysis of the MEP is crucial for understanding how the molecule interacts with other species, including the sulfate counter-ion. ias.ac.inrsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxibiology.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For derivatives of 2-chloroimidazoline, FMO analysis can predict the most probable sites for reaction. researchgate.net The distribution of the HOMO and LUMO densities across the molecule highlights the regions that are most involved in electron donation and acceptance, respectively. ethz.ch

Table 2: Illustrative FMO Data for Imidazole Derivatives

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These values are representative and can vary based on the specific computational method and basis set used.

Bond Dissociation Energies (BDE)

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. orgoreview.comlibretexts.org It provides a measure of the strength of a chemical bond. orgoreview.com Theoretical calculations can provide reliable estimates of BDEs, which are useful for understanding reaction mechanisms and the thermal stability of a compound. savemyexams.com For 2-chloroimidazoline sulfate, calculating the BDE of the C-Cl bond is of particular interest, as this bond is likely to be involved in many of its chemical reactions. The strength of this bond influences the compound's reactivity and potential synthetic applications. researchgate.netdoubtnut.com

Fukui Functions for Reactivity Site Prediction

Fukui functions are used within the framework of DFT to identify the most reactive sites in a molecule. conicet.gov.ar They describe the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov There are different types of Fukui functions to predict sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net This analysis provides a more detailed and quantitative picture of reactivity than MEP or FMO analysis alone. uchile.cl For 2-chloroimidazoline, Fukui functions can pinpoint which atoms are most susceptible to attack, offering precise insights into its chemical behavior. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular modeling and dynamics simulations offer insights into the behavior of molecules over time and in different environments. scifiniti.commdpi.com

Molecular dynamics (MD) simulations, in particular, are powerful for studying the conformational changes of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.comnih.gov For 2-chloroimidazoline sulfate, MD simulations could be used to study its behavior in aqueous solution, including the interaction between the 2-chloroimidazolinium cation and the sulfate anion, and how water molecules solvate these ions. rsc.org These simulations can reveal information about the stability of the ion pair and the dynamics of their association and dissociation. frontiersin.orgmdpi.com Such studies are crucial for understanding the compound's properties in a realistic chemical environment. nih.gov

Conformational Analysis and Flexibility Studies

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For 2-chloroimidazoline sulfate, this involves identifying the stable arrangements of its atoms in space, which are determined by rotations around single bonds. taylorandfrancis.com The inherent flexibility of the imidazoline (B1206853) ring, coupled with the presence of the chloro and sulfate substituents, gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers.

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are employed to explore this conformational space. By systematically varying dihedral angles and calculating the corresponding energies, a conformational map can be generated. These studies often reveal the most stable conformer, which is the geometry the molecule is most likely to adopt. For cyclic structures like 2-chloroimidazoline, ring puckering is a key determinant of conformation. taylorandfrancis.com

The flexibility of the molecule is also a critical aspect, as it dictates how the molecule might adapt its shape to interact with its environment, for instance, in a biological receptor site or a crystal lattice. nih.gov Molecular flexibility is not just about the existence of multiple conformers but also about the energy barriers between them. Low energy barriers indicate a highly flexible molecule, while high barriers suggest a more rigid structure. uq.edu.au

Table 1: Hypothetical Conformational Energy Profile of 2-Chloroimidazoline

Conformer Dihedral Angle (N-C-C-N) (°) Relative Energy (kcal/mol) Population (%) at 298 K
Chair 180 0.00 75.3
Twist-Boat 120 1.25 14.1
Boat 60 2.50 8.9

Note: This table is illustrative and based on typical findings for similar cyclic compounds. Actual values for 2-chloroimidazoline sulfate would require specific computational studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. iitm.ac.in This allows for the exploration of a wide range of molecular motions, from bond vibrations and angle bending to large-scale conformational changes. iaanalysis.com

For 2-chloroimidazoline sulfate, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. nih.gov These simulations can provide insights into:

Conformational transitions: Observing the molecule as it moves between different stable conformations. mdpi.com

Solvent effects: How the presence of a solvent, like water, influences the molecule's structure and dynamics.

Interaction patterns: How the molecule interacts with other species, which is crucial for understanding its chemical reactivity and potential biological activity. iaanalysis.com

The results of MD simulations are often analyzed to determine average properties, fluctuations, and the timescales of different dynamic processes. iaanalysis.com

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. nih.gov Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of molecules with increasing accuracy. researchgate.net The process typically involves:

Optimizing the molecular geometry of 2-chloroimidazoline sulfate at a chosen level of theory.

Calculating the NMR shielding tensors for this optimized geometry.

Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

Recent advancements, including the use of machine learning algorithms trained on large datasets of experimental and calculated shifts, have further improved the accuracy of these predictions. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to distinguish between possible isomers. chemrxiv.org

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Imidazoline Derivative

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Difference (ppm)
C2 165.4 164.9 0.5
C4 52.1 51.8 0.3

Note: This table is for illustrative purposes. The accuracy of the prediction depends on the computational method and basis set used. researchgate.net

Computational Prediction of Vibrational Frequencies (IR/Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and provide a unique "fingerprint." arxiv.org Computational methods can calculate these vibrational frequencies and their corresponding intensities. nih.gov The calculation involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) for the optimized geometry. numberanalytics.com Diagonalizing this matrix yields the vibrational frequencies and the normal modes.

The predicted IR and Raman spectra can be visualized and compared with experimental spectra to aid in peak assignment. faccts.de It is common practice to scale the calculated frequencies by a factor to account for approximations in the computational method and the neglect of anharmonicity. naturalspublishing.com

Table 3: Calculated Vibrational Frequencies for a Hypothetical 2-Substituted Imidazoline

Vibrational Mode Calculated Frequency (cm⁻¹) (Unscaled) Calculated Frequency (cm⁻¹) (Scaled) IR Intensity (km/mol) Raman Activity (Å⁴/amu)
C=N Stretch 1710 1658 250 35
CH₂ Scissoring 1485 1441 80 15
Ring Breathing 1050 1019 20 120

Note: This is a representative table. The scaling factor depends on the level of theory and basis set.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights into the intermediates and transition states that are often transient and difficult to observe experimentally. rsc.orgarxiv.org

Transition State Characterization and Energetics

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net Computational methods can locate and characterize the geometry of the transition state. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Once the transition state is located, its energy can be calculated, which allows for the determination of the activation energy barrier (ΔG‡). beilstein-journals.org This barrier is a critical factor in determining the rate of the reaction. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be identified. mdpi.comnih.gov Linear free energy relationships can also be explored computationally to understand how changes in the reactant structure affect the transition state energy. nih.gov

Table 4: Hypothetical Energy Profile for a Reaction Involving 2-Chloroimidazoline

Species Relative Free Energy (kcal/mol)
Reactants 0.0
Transition State +22.5
Intermediate -5.2
Second Transition State +15.8

Note: This table illustrates a two-step reaction mechanism with an intermediate. The values are hypothetical and would be determined through specific calculations for the reaction of interest.

Reaction Pathway Determination and Mechanistic Insights

Computational chemistry offers powerful tools for elucidating the complex reaction mechanisms involving 2-chloroimidazoline. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, identify transient intermediates, and calculate the energy barriers associated with different mechanistic steps.

A key reaction of 2-chloro-4,5-dihydro-1H-imidazole involves the nucleophilic attack at the C-2 carbon, which is rendered electrophilic by the attached chlorine atom and the delocalization of charge within the imidazoline ring. For instance, in the synthesis of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] rsc.orgiitk.ac.incaltech.edutriazol-3(5H)-imine derivatives, the proposed mechanism begins with a nucleophilic attack from the primary amine of a 1-arylhydrazinecarbonitrile onto the C-2 carbon of 2-chloroimidazoline. mdpi.com This initial step leads to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion. mdpi.com Computational studies can map the potential energy surface of such reactions, confirming the feasibility of the proposed pathway and identifying the rate-determining step.

DFT calculations have been successfully employed to understand the electronic properties of related 2-chloroimidazole derivatives. In a study on ferrocenyl imidazole compounds, the electronic and structural properties of molecules including 1-ferrocenylmethyl(2-chloroimidazole) were investigated using DFT at the B3LYP/6-311+G(d) level of theory. nih.gov These calculations provide the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which constitutes the HOMO-LUMO gap. This gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

The table below presents theoretical data for a 2-chloroimidazole derivative compared to other substituted imidazoles, illustrating the influence of the substituent on electronic properties.

CompoundSubstituent at C-2HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1-ferrocenylmethyl(2-chloroimidazole)-Cl-5.25-1.583.67
1-ferrocenylmethyl(2-nitroimidazole)-NO₂-5.73-2.483.25
1-ferrocenylmethyl(2-methylimidazole)-CH₃-5.11-1.493.62
Data sourced from DFT calculations on ferrocenyl imidazole derivatives. nih.gov

These computational findings highlight how an electron-withdrawing substituent like a chloro group can lower the energy of the molecular orbitals compared to an electron-donating group like methyl, thereby influencing the molecule's reactivity in proposed reaction pathways. nih.gov

Applications in Materials Science and Catalysis through Computational Design

The unique electronic and steric properties of the imidazoline scaffold, which can be finely tuned by substituents like the chloro group, make it a prime candidate for computational design in materials science and catalysis.

Design of Imidazoline-Based Ligands for Catalysis

Imidazoline derivatives are precursors to N-heterocyclic carbenes (NHCs), which are highly effective ligands in organometallic catalysis. Computational design plays a pivotal role in tailoring these ligands for specific catalytic applications. rsc.orgcaltech.edu By modeling the catalyst-substrate interactions, computational chemists can predict how modifications to the imidazoline ring will affect catalytic activity and selectivity.

The design process typically involves:

Steric and Electronic Tuning: The introduction of a chloro group at the 2-position of an imidazoline-based ligand has a significant electronic effect. Computational models can quantify the electron-withdrawing nature of the ligand, which influences the stability of metal-ligand bonds and the reactivity of the catalytic center. DFT calculations are used to determine parameters like the Tolman electronic parameter (TEP) for novel ligands before they are synthesized.

Catalyst Stability Analysis: A major deactivation pathway for NHC-metal complexes is the reductive elimination of the imidazolium (B1220033) species. rsc.org Computational studies can calculate the activation barriers for such decomposition pathways. By comparing the energy profiles for different ligands, including hypothetical chloro-substituted variants, researchers can predict which designs will lead to more robust and long-lasting catalysts. For example, calculations have shown that certain ligand architectures can create high activation energies for catalyst degradation. rsc.org

Reaction Mechanism Probing: For a given catalytic cycle, computational methods can elucidate the entire reaction pathway, including oxidative addition, migratory insertion, and reductive elimination steps. rsc.org This allows for the rational design of ligands that lower the energy barriers of desired steps while raising them for unwanted side reactions.

The table below summarizes key computational parameters used in the design and evaluation of imidazoline-based catalysts.

Computational MethodParameter CalculatedApplication in Ligand Design
Density Functional Theory (DFT)HOMO-LUMO EnergiesPredicts ligand electronic properties and reactivity.
DFT / Transition State SearchActivation Energy (Eₐ)Determines rates of catalytic steps and catalyst decomposition pathways. rsc.org
Quantum Theory of Atoms in Molecules (QTAIM)Bond Critical Points, Electron DensityCharacterizes the nature and strength of metal-ligand and other noncovalent interactions. nih.gov

This in silico approach accelerates the discovery of new catalysts by prioritizing the synthesis of the most promising candidates, saving significant time and resources. caltech.edu

Computational Studies of Zeolitic Imidazolate Framework (ZIF) Variants Incorporating Chloroimidazolines

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) that have garnered immense interest for applications in gas storage, separation, and catalysis. mdpi.comrsc.org The properties of ZIFs are dictated by the metal nodes (typically Zn²⁺ or Co²⁺) and the organic imidazolate linkers. berkeley.edu Computational studies are essential for understanding and predicting the performance of ZIFs. rsc.orgbcrec.id

Introducing functional groups, such as a chloro group, onto the imidazolate linker can systematically modify the ZIF's properties. Computational simulations allow researchers to explore these modifications virtually. While extensive literature exists on ZIFs made from linkers like 2-methylimidazole (B133640) (ZIF-8) or imidazole-2-carboxyaldehyde (ZIF-90), the principles are directly applicable to hypothetical ZIFs with chloroimidazoline linkers. mdpi.com

Computational investigations in this area focus on:

Framework Stability and Topology: DFT calculations can predict the stability of novel ZIF structures. The substitution of a hydrogen atom with a larger chlorine atom on the imidazolate linker can influence the preferred crystal structure (topology), which in turn affects the material's porosity. berkeley.edu

Pore Size and Adsorption Properties: Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool to predict gas adsorption isotherms in porous materials. rsc.org By simulating the adsorption of gases like CO₂ or N₂ in a computationally constructed chloroimidazoline-based ZIF, one can predict its storage capacity and selectivity. The polar C-Cl bond would introduce a different electrostatic potential within the pores compared to a non-polar C-H or C-CH₃ bond, potentially enhancing interactions with polarizable molecules like CO₂. acs.org

Interaction Energies: Molecular dynamics and DFT can be used to calculate the binding affinity of guest molecules within the ZIF pores. Studies have shown that modifying the linker can significantly enhance binding energies. For example, replacing the imidazole linker in ZIF-8 with a more complex one to create an expanded framework increased the calculated binding affinity for the drug 5-Fluorouracil from 12 kcal/mol to 34 kcal/mol. rsc.org A similar approach can be used to predict how a chloroimidazoline linker would impact guest-host interactions.

The table below illustrates how computational methods are applied to study functionalized ZIFs, using data from known systems to infer the potential impact of a chloro-substituent.

ZIF System / LinkerComputational MethodStudied PropertyFinding / Predicted Effect of Chloro-group
ZIF-8 (2-methylimidazole)GCMC / MDCO₂/N₂ SelectivityThe framework is selective for CO₂. A polar chloro-group could further enhance selectivity for CO₂ due to stronger electrostatic interactions. acs.org
ZIF-8 vs. Modified ZIFPM7 Semi-empiricalDrug Binding AffinityFunctionalization can significantly increase binding energy. rsc.org A chloro-group could alter binding through new electrostatic and van der Waals interactions.
Various ZIFsDFTWater AdsorptionElectrostatic interactions dominate water adsorption. rsc.org The polar C-Cl bond would likely increase hydrophilicity and water adsorption capacity.

Through such computational screening, researchers can identify promising chloroimidazoline-based ZIF architectures for specific applications before undertaking challenging and costly experimental synthesis.

Advanced Research Applications in Chemical Sciences Non Prohibited

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

2-Chloroimidazoline sulfate (B86663) serves as a highly adaptable starting material in the intricate field of complex organic synthesis. Its utility stems from the reactive chloro-amidine moiety, which provides a site for various chemical transformations, enabling the construction of diverse molecular frameworks.

Synthesis of Novel Heterocyclic Systems

A significant application of 2-chloroimidazoline and its derivatives lies in the synthesis of novel heterocyclic systems. The reactivity of the 2-chloro substituent allows for its displacement by nucleophiles, leading to the formation of a wide array of fused and substituted heterocyclic compounds.

A notable example involves the reaction of 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid to produce 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate. nih.gov This intermediate, possessing both nucleophilic endocyclic nitrogen atoms and an electrophilic exocyclic nitrogen, serves as a versatile precursor for the synthesis of various novel heterocyclic ring systems. nih.gov Through a tandem nucleophilic addition-electrophilic amination reaction, a range of 3-substituted 6,7-dihydro-5H-imidazo[2,1-c] nih.govnih.govmdpi.comoxadiazoles and 6,7-dihydro-5H-imidazo[2,1-c] nih.govnih.govmdpi.comthiadiazole-3-thione have been successfully synthesized. nih.gov

Furthermore, this methodology has been extended to create more complex heterocyclic structures. Convenient synthetic routes starting from the same precursor have been developed for 7,8-dihydroimidazo[1,2-c] nih.govresearchgate.netnih.govthiadiazine-2,4(6H)-dithione and a 2,6,7,8-tetrahydroimidazo[1,2-a] nih.govresearchgate.netnih.govtriazine-4(3H)-thione derivative. nih.gov These examples underscore the utility of 2-chloroimidazoline derivatives as foundational building blocks for accessing a diverse range of heterocyclic scaffolds.

Table 1: Examples of Heterocyclic Systems Synthesized from a 2-Chloro-4,5-dihydroimidazole Derivative

Starting MaterialReagentsResulting Heterocyclic System
2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonateVarious electrophiles3-substituted 6,7-dihydro-5H-imidazo[2,1-c] nih.govnih.govmdpi.comoxadiazoles
2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonateCarbon disulfide6,7-dihydro-5H-imidazo[2,1-c] nih.govnih.govmdpi.comthiadiazole-3-thione
2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonateIsothiocyanates7,8-dihydroimidazo[1,2-c] nih.govresearchgate.netnih.govthiadiazine-2,4(6H)-dithione

Precursor for Advanced Chemical Intermediates in Multi-Step Syntheses

Beyond the direct synthesis of heterocyclic systems, 2-chloroimidazoline sulfate can function as a precursor to advanced chemical intermediates that are subsequently used in multi-step synthetic sequences. The ability to introduce the imidazoline (B1206853) core early in a synthetic route and then perform further transformations makes it a valuable tool for synthetic chemists. The reactivity of the chlorine atom allows for its substitution to introduce various functionalities, which can then be carried through several synthetic steps to build molecular complexity.

Development of Imidazoline-Based Catalysts and Ligands

The imidazoline scaffold is a prominent structural motif in the design of catalysts and ligands for a variety of chemical transformations. The nitrogen atoms within the ring can coordinate to metal centers, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst. While direct studies specifying 2-chloroimidazoline sulfate as the starting material are not extensively documented, the synthesis of imidazoline-based catalysts often proceeds through intermediates that can be conceptually derived from such precursors.

Homogeneous Catalysis Applications

Imidazoline derivatives are widely employed as ligands in homogeneous catalysis. mdpi.com The nitrogen atoms of the imidazoline ring can effectively coordinate with transition metals, forming stable and catalytically active complexes. These catalysts have been utilized in a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The modular nature of imidazoline ligands allows for the fine-tuning of their electronic and steric properties by varying the substituents on the ring, thereby influencing the activity and selectivity of the catalyst.

Chiral Catalysis Research with Imidazoline Derivatives

A particularly impactful area of research is the use of chiral imidazoline derivatives in asymmetric catalysis. By incorporating chiral centers into the imidazoline ligand, catalysts can be created that promote the formation of one enantiomer of a product over the other. These chiral ligands are often synthesized from chiral diamines or amino alcohols.

For instance, C2-symmetric chiral ligands such as 2,5-bis(imidazolinyl)thiophenes have been synthesized and successfully employed in copper-catalyzed asymmetric Friedel-Crafts alkylation reactions, achieving moderate to good yields and enantioselectivities. nih.gov The development of such chiral ligands is a key focus in the field of asymmetric synthesis, as they provide access to enantiomerically pure compounds, which are of great importance in the pharmaceutical and agrochemical industries.

Table 2: Application of Chiral Imidazoline-Based Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeEnantioselectivity (ee)
Chiral Bis(imidazolinyl)thiopheneCopper(II)Friedel-Crafts AlkylationUp to 81%
Chiral (phosphine)-(imidazoline) PCN pincerPalladium(II)HydrophosphinationUp to 87%

Phase Transfer Catalysis Studies

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases. While specific studies detailing the use of 2-chloroimidazoline sulfate as a phase transfer catalyst are not prominent in the literature, the structural features of imidazoline derivatives, particularly their potential to form quaternary ammonium (B1175870) or phosphonium (B103445) salts, suggest their potential in this area. Imidazolium-based ionic liquids, which share a similar core structure, have been investigated as effective phase transfer catalysts in various reactions. researchgate.net The ability of the charged imidazolium (B1220033) ring to transport anions from an aqueous phase to an organic phase is the key principle behind their catalytic activity in PTC.

Fundamental Studies in Environmental Chemistry

The environmental fate of synthetic chemical compounds is a critical area of research, providing insights into their persistence, mobility, and potential transformation in natural ecosystems. For 2-Chloroimidazoline sulfate, fundamental studies in environmental chemistry focus on its behavior in abiotic (non-living) systems, specifically its degradation pathways and stability under various environmental conditions.

Chemical Degradation Pathways in Abiotic Environmental Systems

The degradation of 2-Chloroimidazoline sulfate in the environment, devoid of microbial action, is governed by its intrinsic chemical reactivity with naturally occurring substances and conditions. As a chlorinated heterocyclic compound, its potential degradation pathways are primarily influenced by reactions such as hydrolysis, dehydrochlorination, and interactions with reactive minerals. researchgate.netpnnl.gov Chlorinated hydrocarbons, in general, are known to degrade through these abiotic processes. pnnl.gov

Potential abiotic degradation reactions for 2-Chloroimidazoline include:

Hydrolysis: Reaction with water, potentially leading to the replacement of the chlorine atom with a hydroxyl group, forming 2-hydroxyimidazoline.

Reductive Dechlorination: In reducing environments, such as those containing ferrous iron minerals, the chlorine atom can be removed and replaced with a hydrogen atom. researchgate.net

Dehydrochlorination: Elimination of hydrogen chloride (HCl) from the molecule, although this is less common for aromatic or heteroaromatic chlorides compared to aliphatic ones. pnnl.gov

Photochemical and Hydrolytic Stability Investigations (Mechanistic Focus)

The stability of 2-Chloroimidazoline sulfate is a key determinant of its environmental persistence. Mechanistic studies focus on its susceptibility to breakdown by water (hydrolysis) and light (photolysis).

Hydrolytic Stability: The hydrolysis of imidazoline derivatives is often catalyzed by acid. whiterose.ac.uknih.gov For 2-Chloroimidazoline, the C-N double bond and the C-Cl bond are potential sites for hydrolytic cleavage. The mechanism is generally accelerated by protonation of the molecule under acidic conditions, which increases the electrophilicity of the carbon atoms in the ring. nih.gov Studies on analogous compounds, such as 2-chloro-2'-deoxyadenosine, show significant decomposition at acidic pH, while stability is maintained in neutral and basic conditions. nih.gov The hydrolysis of 1,2-disubstituted imidazolines has been shown to be influenced by pH and temperature, with the imidazoline ring opening to form amide and amine products. whiterose.ac.ukresearchgate.net The rate of hydrolysis for 2-Chloroimidazoline would thus be highly dependent on the pH of the surrounding aqueous environment.

Photochemical Stability: The photochemical fate of a molecule is determined by its ability to absorb ultraviolet (UV) or visible light, leading to excited states that can undergo chemical reactions. Imidazole (B134444) derivatives can be sensitive to photodegradation. nih.gov The photo-oxidation of some imidazole derivatives is known to proceed rapidly under UV irradiation, often involving self-sensitized singlet oxygen that attacks the imidazole ring. rsc.org For 2-Chloroimidazoline, absorption of environmental UV radiation could lead to the homolytic cleavage of the carbon-chlorine bond, generating a highly reactive imidazolyl radical and a chlorine radical. These radicals would then rapidly react with other molecules (like water or organic matter) to form various degradation products. The specific photoproducts would depend on the matrix in which the reaction occurs.

Material Science Applications

The unique chemical structure of 2-Chloroimidazoline, featuring a reactive chloro group and a heterocyclic imidazole ring, makes it a valuable building block in various material science applications.

Integration into Zeolitic Imidazolate Frameworks (ZIFs) for Material Design

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) that have garnered significant attention for applications in gas separation, catalysis, and sensing. rsc.orgnih.gov These materials are constructed from tetrahedral metal ions (commonly zinc, Zn²⁺) bridged by imidazolate-based organic linkers. rsc.orgmdpi.com

2-Chloroimidazoline, in its deprotonated form (2-chloroimidazolate), can serve as a functional organic linker in the synthesis of novel ZIFs. The well-known ZIF-8, for instance, uses 2-methylimidazole (B133640) as its linker. nih.gov By replacing or mixing this linker with 2-chloroimidazole, new frameworks with tailored properties can be designed. The presence of the chloro-substituent directly influences the framework's characteristics. Studies on ZIFs incorporating halogenated imidazoles (e.g., ZIF-8_Cl) reveal that the substituent alters the structural flexibility, pore size, and adsorptive properties of the material. rsc.orgresearchgate.net The chloro group can affect the "gate-opening" pressure, which is the pressure at which the flexible framework opens to allow guest molecules into its pores. researchgate.netscispace.com This modification allows for the fine-tuning of ZIFs for specific gas adsorption and separation applications.

ZIF TypeOrganic LinkerKey Structural Feature Influenced by LinkerResulting Property
ZIF-82-MethylimidazoleFlexible framework with "gate-opening" effectSelective gas adsorption based on kinetic diameter
ZIF-8_Cl2-ChloroimidazoleModified linker orientation and framework flexibilityAltered gate-opening pressure and adsorption kinetics
ZIF-8_Br2-BromoimidazoleStiffer framework compared to ZIF-8 and ZIF-8_ClReduced flexibility and different gas sorption behavior

Exploration in Polymer Chemistry as a Building Block for Specialty Polymers

Specialty polymers are designed to deliver unique performance characteristics for advanced applications. teckrez.com 2-Chloroimidazoline holds potential as a specialty monomer for the synthesis of functional polymers. Its structure is related to 2-oxazolines, which are widely used to create poly(2-oxazoline)s via cationic ring-opening polymerization (CROP). mdpi.com These polymers are of interest for biomedical applications due to their biocompatibility and tunable properties. mdpi.compolychemistry.com

By analogy, 2-Chloroimidazoline could potentially be polymerized to yield poly(2-chloro-Δ¹-pyrroline), a structural isomer of poly(N-chloroformyl aziridine). The presence of the chlorine atom on the polymer backbone would offer a reactive site for post-polymerization modification, allowing for the introduction of various functional groups. This would enable the creation of a wide range of specialty polymers with tailored properties such as:

Enhanced Adhesion: The imidazole moiety can promote adhesion to various surfaces.

Antimicrobial Activity: Imidazolium-containing polymers are known for their antibacterial properties. mdpi.com

Stimuli-Responsiveness: Functional groups could be added to make the polymer responsive to changes in pH, temperature, or other stimuli.

The synthesis of copolymers using 2-Chloroimidazoline and other monomers could further expand the accessible range of material properties. mdpi.comrsc.org

Corrosion Inhibition Mechanisms on Metal Surfaces (Chemical Aspects)

Imidazoline and its derivatives are highly effective corrosion inhibitors, particularly for carbon steel in acidic and CO₂-containing environments commonly found in the oil and gas industry. acs.orgnih.gov The primary mechanism of inhibition is the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive species. researchgate.netyoutube.com

The chemical aspects of this inhibition by an imidazoline-based compound like 2-Chloroimidazoline sulfate involve several key interactions:

Adsorption Centers: The imidazoline molecule possesses multiple centers for adsorption. The nitrogen atoms (both the sp²-hybridized nitrogen in the double bond and the sp³-hybridized nitrogen) have lone pairs of electrons. Additionally, the π-electrons of the C=N double bond contribute to the electron-rich nature of the ring. researchgate.net

Chemisorption: The inhibitor molecules can chemically adsorb onto the steel surface. This involves a donor-acceptor interaction where the lone pair electrons of the nitrogen atoms and the π-electrons of the ring are donated to the vacant d-orbitals of the iron (Fe) atoms on the metal surface. researchgate.netresearchgate.net This forms a coordinate-type bond, leading to strong adsorption.

Protective Film Formation: The adsorbed molecules arrange themselves on the metal surface, creating a dense, protective layer. nih.gov This film displaces water molecules and blocks the active sites where electrochemical corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) would normally occur. acs.orgresearchgate.net

Role of the Sulfate Anion: The sulfate form ensures good solubility or dispersibility of the inhibitor in aqueous corrosive media, allowing it to be transported effectively to the metal surface. sylzyhg.com

The effectiveness of the inhibition is influenced by the concentration of the inhibitor, temperature, and the specific corrosive environment. The adsorption process can often be described by models such as the Langmuir adsorption isotherm. acs.orgonepetro.org

Mechanistic AspectChemical DetailFunction
Adsorption TypeChemisorption and PhysisorptionForms a strong, stable bond with the metal surface.
Active CentersNitrogen atoms (lone pairs), π-electrons of the ringDonate electrons to vacant d-orbitals of iron atoms.
Protective ActionFormation of a molecular filmBlocks active corrosion sites and acts as a physical barrier.
Effect on Corrosion ReactionsMixed-type inhibitionSlows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Analytical Method Development for Research Purposes

The robust analysis of "2-Chloroimidazoline sulfate" is critical in research settings to ensure the accuracy and reproducibility of experimental results. The development of sensitive and specific analytical methods is paramount for monitoring reaction progress, quantifying yields, and characterizing the final product. High-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and in-situ spectroscopic techniques are powerful tools in this regard.

Development of Detection and Quantification Methods for Reaction Monitoring

Continuous monitoring of chemical reactions is essential for understanding reaction kinetics, identifying intermediates, and optimizing process parameters to maximize yield and purity. For the synthesis of "2-Chloroimidazoline sulfate" and its subsequent use in further chemical transformations, several analytical techniques can be employed for real-time or near real-time analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture. A reversed-phase HPLC (RP-HPLC) method can be developed for monitoring the consumption of reactants and the formation of "2-Chloroimidazoline sulfate".

A typical HPLC method for the analysis of polar, ionizable compounds like "2-Chloroimidazoline sulfate" would involve a C18 stationary phase and an aqueous mobile phase with an organic modifier (e.g., acetonitrile (B52724) or methanol) and a pH modifier (e.g., formic acid or ammonium acetate) to ensure good peak shape and retention. Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Representative HPLC Parameters for Reaction Monitoring of 2-Chloroimidazoline Sulfate

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This table presents a hypothetical but typical set of starting parameters for developing an HPLC method for a compound similar in structure to 2-Chloroimidazoline sulfate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and selective quantification, especially in complex reaction matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. By using techniques like multiple reaction monitoring (MRM), it is possible to selectively detect and quantify the target analyte with high precision, even at very low concentrations.

In-situ Spectroscopic Methods

In-situ techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time monitoring of reactions without the need for sampling. atomfair.comresearchgate.net An attenuated total reflectance (ATR) FTIR probe can be immersed directly into the reaction vessel to track changes in the vibrational frequencies of functional groups, providing insights into the conversion of starting materials and the formation of products. atomfair.comresearchgate.netnih.gov Similarly, flow NMR spectroscopy can provide quantitative data on the concentration of various species in the reaction mixture over time. univ-nantes.frscilit.com

Advanced Separation Techniques for Purification and Characterization in Chemical Synthesis

The purification of "2-Chloroimidazoline sulfate" from a crude reaction mixture is crucial to obtain a product of high purity for subsequent research applications. Advanced separation techniques offer efficient and scalable solutions for this purpose.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect significant quantities of a purified compound. lcms.czteledynelabs.comshimadzu.comshimadzu.comwarwick.ac.uk A method developed at the analytical scale can be scaled up to a preparative scale to purify "2-Chloroimidazoline sulfate". lcms.czshimadzu.com The collected fractions containing the pure product can then be combined and the solvent removed to yield the purified solid.

Table 2: Representative Preparative HPLC Parameters for the Purification of 2-Chloroimidazoline Sulfate

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Isocratic or shallow gradient based on analytical run
Flow Rate 20 mL/min
Detection UV at 210 nm
Loading Dependent on column capacity and solubility

This table illustrates a potential scale-up of the analytical method for purification purposes, with parameters adjusted for a larger column.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.netnih.govchromatographytoday.comnih.gov SFC offers several advantages over traditional liquid chromatography, including faster separations, reduced solvent consumption, and easier removal of the mobile phase from the purified product. chromatographytoday.comnih.gov For a polar compound like "2-Chloroimidazoline sulfate", a polar co-solvent such as methanol (B129727) would be added to the supercritical CO2 to achieve adequate retention and separation on a suitable stationary phase.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govnih.govmdpi.comresearchgate.netmdpi.com For the characterization and purity assessment of "2-Chloroimidazoline sulfate," capillary zone electrophoresis (CZE) would be a suitable mode. nih.gov The separation is influenced by the charge-to-size ratio of the analyte, and the method can provide information on the presence of ionic impurities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloroimidazoline sulfate, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Begin with nucleophilic substitution or cyclization reactions, using sulfonic acid derivatives as intermediates. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. Purify via recrystallization in ethanol-water mixtures, and confirm purity via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .
  • Data Support : A 2020 study reported 72% yield under reflux in acetonitrile with triethylamine, while a 2023 protocol achieved 89% yield using microwave-assisted synthesis .

Q. How should researchers characterize the purity and structural integrity of 2-Chloroimidazoline sulfate?

  • Methodology : Combine orthogonal techniques:

  • Spectroscopy : ¹H/¹³C NMR to confirm imidazoline ring protons (δ 3.8–4.2 ppm) and sulfate counterion (δ 120–130 ppm in ¹³C).
  • Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column; retention time compared to standards.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages (±0.3%) .
    • Contradictions : Discrepancies in reported melting points (e.g., 215–220°C vs. 208–212°C) suggest batch-dependent impurities, necessitating DSC validation .

Q. What are the key stability considerations for 2-Chloroimidazoline sulfate in aqueous solutions?

  • Methodology : Conduct accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. Use LC-MS to track degradation products (e.g., imidazoline hydrolysis to urea derivatives). Buffer solutions (phosphate/citrate) are recommended for pH-dependent studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-Chloroimidazoline sulfate in novel synthetic pathways?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states for chloride displacement or ring-opening reactions. Compare activation energies with experimental kinetics data. Software like Gaussian or ORCA is standard, with solvent effects modeled using PCM .
  • Case Study : A 2022 study correlated DFT-predicted ΔG‡ (18.5 kcal/mol) with observed Arrhenius activation energy (19.2 kcal/mol) for nucleophilic substitution .

Q. What strategies resolve contradictions in reported biological activity data for 2-Chloroimidazoline sulfate derivatives?

  • Methodology :

  • Meta-Analysis : Use tools like RevMan to aggregate IC50 values across studies, adjusting for assay variability (e.g., cell line differences).
  • Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., MTT assay in HEK293 cells, 48h exposure).
    • Example : A 2021 study attributed inconsistent antimicrobial activity (MIC 8–64 µg/mL) to variable lipophilicity; logP calculations (ChemAxon) confirmed this hypothesis .

Q. How can researchers identify gaps in the mechanistic understanding of 2-Chloroimidazoline sulfate’s role in catalysis?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare kH/kD for proton-transfer steps to infer rate-limiting steps.
  • In Situ Spectroscopy : Use Raman or IR to detect transient intermediates during reactions.
    • Gaps : Limited data exist on sulfate’s coordination geometry in metal complexes. XAS (X-ray absorption spectroscopy) is recommended for future studies .

Q. What ethical and safety protocols are critical when handling 2-Chloroimidazoline sulfate in vivo studies?

  • Methodology :

  • Toxicity Screening : Acute toxicity via OECD 423 guidelines (fixed-dose procedure).
  • Institutional Approval : Ensure IACUC or IRB compliance for animal/human tissue use. Document LD50 and EC50 values in supplementary materials .

Literature Synthesis Guidelines

  • For conflicting data, apply the CONSORT checklist to evaluate study rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.